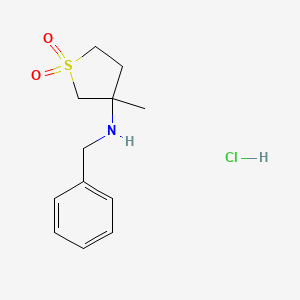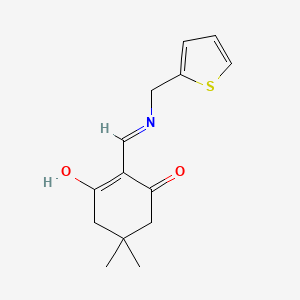![molecular formula C26H29N5S B6062300 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE](/img/structure/B6062300.png)
4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
The synthesis of 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring followed by the introduction of the quinoline moiety. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.
Vergleich Mit ähnlichen Verbindungen
4-{4-ETHYL-5-[(2-PIPERIDINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}-2-PHENYLQUINOLINE can be compared with other triazole derivatives such as:
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives: These compounds also exhibit significant biological activities.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antifungal properties. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Eigenschaften
IUPAC Name |
4-[4-ethyl-5-(2-piperidin-1-ylethylsulfanyl)-1,2,4-triazol-3-yl]-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5S/c1-2-31-25(28-29-26(31)32-18-17-30-15-9-4-10-16-30)22-19-24(20-11-5-3-6-12-20)27-23-14-8-7-13-21(22)23/h3,5-8,11-14,19H,2,4,9-10,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCXOCKSWJJONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCN2CCCCC2)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![(3Z)-7-CHLORO-3-[(2-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B6062241.png)
![2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(phenylcarbonyl)alaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)
![2-[4-[(2,3-Difluorophenyl)methyl]-1-(3-phenylpropyl)piperazin-2-yl]ethanol](/img/structure/B6062263.png)


![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)
![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6062286.png)
![5-(3-chloro-4-methylphenyl)-N-[2-methyl-5-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6062306.png)
